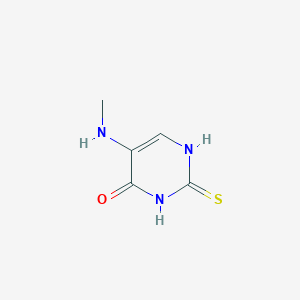
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is a heterocyclic compound that belongs to the class of pyrimidines Pyrimidines are aromatic heterocyclic organic compounds similar to pyridines and are essential components of nucleic acids
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one typically involves the reaction of thiourea with an appropriate β-keto ester or β-diketone under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired pyrimidine derivative. The reaction conditions often include heating the reaction mixture to reflux and using solvents such as ethanol or methanol.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to improve yield and purity are common practices in industrial settings. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography may be employed to enhance the efficiency of the production process.
化学反応の分析
Types of Reactions
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the amino or thioxo groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
科学的研究の応用
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antiviral, anticancer, and antimicrobial agent. Its derivatives have shown promising activity against various pathogens and cancer cell lines.
Biology: In biological research, the compound is used to study enzyme inhibition and protein interactions. It serves as a tool for understanding the mechanisms of various biological processes.
Medicine: The compound and its derivatives are investigated for their therapeutic potential in treating diseases such as cancer, viral infections, and inflammatory conditions.
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials and as a precursor for the production of other valuable chemicals.
作用機序
The mechanism of action of 5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with nucleic acids, affecting DNA and RNA synthesis. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
5-Amino-1H-tetrazole: Another heterocyclic compound with similar structural features and applications in medicinal chemistry and material science.
2-Thioxo-4-thiazolidinone: A compound with a thioxo group and similar reactivity, used in the synthesis of pharmaceuticals and agrochemicals.
6-Methyl-2-thiouracil: A pyrimidine derivative with similar chemical properties and applications in medicinal chemistry.
Uniqueness
5-(Methylamino)-2-thioxo-2,3-dihydropyrimidin-4(1H)-one is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. Its ability to undergo various chemical transformations and its potential therapeutic applications make it a valuable compound in scientific research and industry.
特性
分子式 |
C5H7N3OS |
|---|---|
分子量 |
157.20 g/mol |
IUPAC名 |
5-(methylamino)-2-sulfanylidene-1H-pyrimidin-4-one |
InChI |
InChI=1S/C5H7N3OS/c1-6-3-2-7-5(10)8-4(3)9/h2,6H,1H3,(H2,7,8,9,10) |
InChIキー |
RMJJOANXHBRGST-UHFFFAOYSA-N |
正規SMILES |
CNC1=CNC(=S)NC1=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


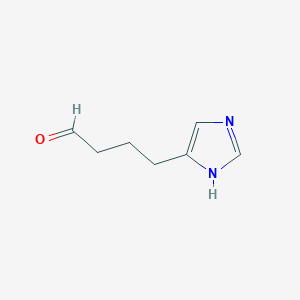

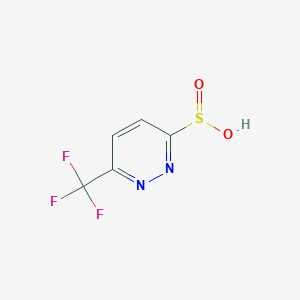
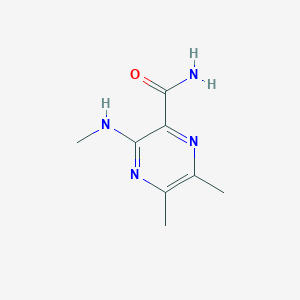

![2,3,5,6-Tetrahydro-1H-imidazo[1,2-a]imidazol-1-amine](/img/structure/B13117983.png)
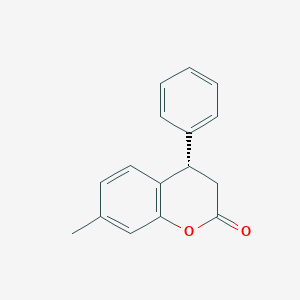

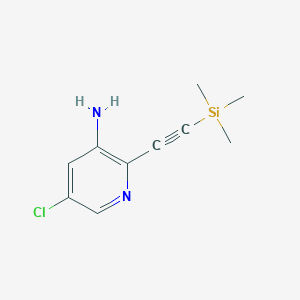

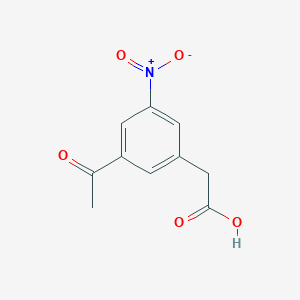


![5H-Pyrano[2,3-d]pyrimidine](/img/structure/B13118067.png)
